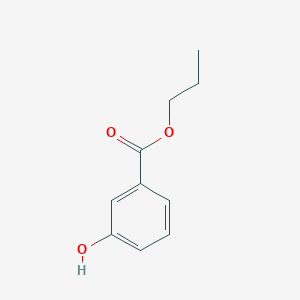

Propyl 3-hydroxybenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Propyl 3-hydroxybenzoate can be synthesized through the esterification of 3-hydroxybenzoic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the preparation of propyl-3-hydroxybenzoate often involves the use of macro-porous absorptive resins as catalysts. The process includes mixing 3-hydroxybenzoic acid with propanol and the resin, followed by microwave-assisted heating to enhance the reaction rate. The excess propanol is then distilled off, and the product is purified through crystallization and washing .

化学反応の分析

Types of Reactions

Propyl 3-hydroxybenzoate undergoes various chemical reactions, including:

Esterification: Formation of esters from carboxylic acids and alcohols.

Hydrolysis: Breaking down of the ester bond in the presence of water and an acid or base catalyst.

Oxidation: Conversion of the hydroxyl group to a carbonyl group under strong oxidizing conditions.

Common Reagents and Conditions

Esterification: Sulfuric acid as a catalyst, heating under reflux.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: 3-hydroxybenzoic acid and propanol.

Oxidation: 3-hydroxybenzaldehyde or 3-hydroxybenzoic acid, depending on the reaction conditions.

科学的研究の応用

Propyl 3-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its antimicrobial properties and effects on microbial growth.

Medicine: Studied for its potential use as a preservative in pharmaceutical formulations.

Industry: Utilized in the production of cosmetics, personal care products, and food preservatives due to its antimicrobial efficacy

作用機序

The antimicrobial activity of propyl-3-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. It interferes with the lipid bilayer, leading to increased membrane permeability and leakage of cellular contents. This disruption ultimately results in the inhibition of microbial growth and cell death .

類似化合物との比較

Propyl 3-hydroxybenzoate is part of the paraben family, which includes other compounds such as methylparaben, ethylparaben, and butylparaben. These compounds share similar antimicrobial properties but differ in their alkyl chain lengths, which can affect their solubility and efficacy. For example:

Methylparaben: Shorter alkyl chain, higher water solubility, commonly used in aqueous formulations.

Ethylparaben: Slightly longer alkyl chain, moderate solubility, used in both aqueous and oil-based formulations.

Butylparaben: Longer alkyl chain, lower solubility, used in oil-based formulations

This compound is unique in its balance of solubility and antimicrobial efficacy, making it a versatile preservative for a wide range of applications .

生物活性

Propyl 3-hydroxybenzoate, also known as propyl paraben, is a compound widely used in the food, pharmaceutical, and cosmetic industries as a preservative due to its antimicrobial properties. This article explores its biological activity, including metabolism, toxicity, and potential health effects based on diverse sources.

- Molecular Formula : C10H12O3

- Molecular Weight : 180.2 g/mol

- Physical Form : Colorless crystals or white powder

- Boiling Point : 132°C at 1 mm Hg

- Melting Point : 95-98°C

- Solubility : Soluble in ethanol and slightly soluble in water .

Metabolism and Toxicokinetics

This compound is rapidly absorbed through the gastrointestinal tract and skin. Upon absorption, it is hydrolyzed to p-hydroxybenzoic acid (pHBA), which is then conjugated and excreted in urine. Studies indicate that approximately 50% of the administered dose is metabolized within 24 hours after dermal application .

Table 1: Metabolism of this compound

| Study Reference | Administration Route | Absorption Rate (%) | Major Metabolite |

|---|---|---|---|

| Geniès et al. (2019) | Dermal | 50.3 (pig skin), 56.0 (human skin) | p-hydroxybenzoic acid |

| Hewitt et al. (2020) | Dermal | ~66% (PBS), ~11% (Ethanol) | p-hydroxybenzoic acid |

| SCCS Opinion (2022) | Oral/Dermal | Rapid absorption; no accumulation | p-hydroxybenzoic acid |

Toxicity

Acute toxicity studies show that propyl paraben exhibits low toxicity when administered orally or parenterally. The no-observed-effect levels (NOEL) range from 1200 to 4000 mg/kg, while the no-observed-adverse-effect level (NOAEL) is noted at 5500 mg/kg in rats . Furthermore, propyl paraben is not classified as carcinogenic or mutagenic.

However, it can cause skin irritation and has been associated with allergic reactions in sensitive individuals. Patch testing has shown that high concentrations (5-15%) are required to elicit a response in susceptible populations .

Endocrine Activity

Concerns have been raised regarding the endocrine-disrupting potential of parabens, including propyl paraben. Some studies suggest that they may mimic estrogen, potentially leading to reproductive and developmental issues. However, the evidence remains inconclusive, and regulatory bodies continue to evaluate their safety .

Case Studies

- Dermal Absorption Study : A study by Geniès et al. compared the metabolism of propyl paraben in human versus pig skin, revealing significant metabolism in human skin with pHBA as the predominant metabolite .

- Developmental Toxicity Study : Research involving medaka fish embryos indicated that exposure to propyl paraben affected early development stages but did not lead to significant mortality rates .

特性

IUPAC Name |

propyl 3-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-6-13-10(12)8-4-3-5-9(11)7-8/h3-5,7,11H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBDVGXLWJJWGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。